1,2-Dibromo-4,4-dimethylpentane 1,2-Dibromo-4,4-dimethylpentane
Brand Name: Vulcanchem
CAS No.: 6300-00-1
VCID: VC19745938
InChI: InChI=1S/C7H14Br2/c1-7(2,3)4-6(9)5-8/h6H,4-5H2,1-3H3
SMILES:
Molecular Formula: C7H14Br2
Molecular Weight: 257.99 g/mol

1,2-Dibromo-4,4-dimethylpentane

CAS No.: 6300-00-1

Cat. No.: VC19745938

Molecular Formula: C7H14Br2

Molecular Weight: 257.99 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dibromo-4,4-dimethylpentane - 6300-00-1

Specification

CAS No. 6300-00-1
Molecular Formula C7H14Br2
Molecular Weight 257.99 g/mol
IUPAC Name 1,2-dibromo-4,4-dimethylpentane
Standard InChI InChI=1S/C7H14Br2/c1-7(2,3)4-6(9)5-8/h6H,4-5H2,1-3H3
Standard InChI Key WFQMMFFMGBXAOE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)CC(CBr)Br

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named 1,2-dibromo-4,4-dimethylpentane according to IUPAC nomenclature rules . Alternative designations include NSC 4612 (National Service Center identifier) and DTXSID30277884 (EPA DSSTox identifier) . Its CAS Registry Number, 6300-00-1, is widely used for regulatory and commercial identification.

Molecular Formula and Weight

The molecular formula C7H14Br2\text{C}_7\text{H}_{14}\text{Br}_2 reflects seven carbon atoms, fourteen hydrogen atoms, and two bromine atoms. The molecular weight, calculated as 257.99 g/mol , aligns with experimental measurements from mass spectrometry .

Table 1: Key Identifiers of 1,2-Dibromo-4,4-dimethylpentane

PropertyValueSource
CAS Number6300-00-1
Molecular FormulaC7H14Br2\text{C}_7\text{H}_{14}\text{Br}_2
Molecular Weight257.99 g/mol
IUPAC Name1,2-dibromo-4,4-dimethylpentane
SMILESCC(C)(C)CC(CBr)Br

Structural Characteristics and Computational Properties

Molecular Geometry

The compound’s 2D structure features a pentane chain substituted with two bromine atoms at the first and second carbons and two methyl groups at the fourth carbon . The SMILES notation CC(C)(C)CC(CBr)Br confirms this arrangement .

Computed Physicochemical Properties

PubChem’s computational models provide critical insights into the compound’s behavior:

Table 2: Computed Physicochemical Properties

PropertyValue
XLogP3-AA (Partition Coefficient)3.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count3
Topological Polar Surface Area0 Ų
Heavy Atom Count9

The XLogP3-AA value of 3.9 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over water . The absence of hydrogen bond donors or acceptors aligns with its classification as a nonpolar hydrocarbon.

Synthesis and Industrial Production

Synthetic Routes

While detailed mechanistic studies are sparse, LookChem identifies six literature articles outlining synthetic pathways for 1,2-dibromo-4,4-dimethylpentane . The most feasible method involves:

  • Bromination of 4,4-dimethyl-1-pentene using HBr\text{HBr} or Br2\text{Br}_2 under controlled conditions.

  • Radical-initiated bromination of the corresponding alkane precursor .

Yield Optimization

Industrial-scale production prioritizes reactions with >80% yield, though specific yields remain proprietary . The use of catalysts like FeBr3\text{FeBr}_3 may enhance selectivity for the 1,2-dibromo product.

Applications in Organic Chemistry

Alkylation and Elimination Reactions

The compound’s bromine atoms serve as leaving groups, enabling participation in nucleophilic substitution (SN2) and elimination (E2) reactions. For example:

C7H14Br2+OHC7H13Br+Br+H2O\text{C}_7\text{H}_{14}\text{Br}_2 + \text{OH}^- \rightarrow \text{C}_7\text{H}_{13}\text{Br} + \text{Br}^- + \text{H}_2\text{O}

Such reactivity is exploited in synthesizing complex hydrocarbons and polymers.

Cross-Coupling Reactions

In palladium-catalyzed couplings (e.g., Suzuki-Miyaura), the dibromo compound may act as a di-electrophile, though this application remains theoretical due to limited experimental data.

AspectRecommendation
StorageCool, dry, well-ventilated area away from oxidizers
Personal ProtectionGloves, goggles, and respirators
First AidFlush eyes/skin with water; seek medical help

Environmental Impact

No ecotoxicity data is publicly available, though brominated alkanes are generally persistent in aquatic systems. Proper disposal via incineration is advised .

Comparative Analysis with Analogous Compounds

1,2-Dibromo-1,2-diphenylethane (CAS 13440-24-9)

Unlike 1,2-dibromo-4,4-dimethylpentane, this aromatic analog (MW 340.06 g/mol) exhibits higher polarity due to phenyl groups, enabling applications in electrochemistry .

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